molecular formula C13H14F3NO2S B2924148 1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane CAS No. 2320503-10-2

1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane

Cat. No. B2924148
CAS RN: 2320503-10-2
M. Wt: 305.32
InChI Key: FZKNUKHBTLTOOG-UHFFFAOYSA-N
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Description

The compound “1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane” is a complex organic molecule. It contains a spirocyclic structure (a type of cyclic compound where two rings share a single atom), a sulfonyl group ((2-fluorophenyl)sulfonyl), and fluorine atoms attached to the spirocyclic structure .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the spirocyclic structure, the introduction of the sulfonyl group, and the addition of the fluorine atoms. The exact methods would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the spirocyclic structure, the sulfonyl group, and the fluorine atoms. The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl group and the fluorine atoms. These groups are known to be quite reactive and could participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the sulfonyl group and the fluorine atoms could affect these properties .

Scientific Research Applications

Environmental Biodegradability and Degradation Pathways

Research has extensively investigated the environmental biodegradability and microbial degradation pathways of polyfluoroalkyl chemicals, highlighting their transformation into perfluorinated carboxylic acids and sulfonic acids such as PFOA and PFOS. These studies propose laboratory investigations into important precursors like fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives to understand their environmental fate and effects (Liu & Avendaño, 2013).

Environmental and Human Health Impacts

There's a growing concern over the potential human and environmental health impacts of perfluorinated and polyfluoroalkyl substances, with studies highlighting their systemic multiple organ toxicities. New compounds that can replace PFASs are being investigated due to their persistence, bioaccumulation, and toxicity. Novel fluorinated alternatives are under review for their environmental releases, persistence, and exposure risks to biota and humans, indicating the necessity for additional toxicological studies (Wang et al., 2019).

Alternative Environmentally Friendly Compounds

The search for environmentally friendly alternatives to harmful perfluorinated compounds has led to the investigation of other fluorinated gases with lower global warming potentials and less harmful impacts on the environment and human health. Such alternatives include perfluorocarbons, trifluoroiodomethane, perfluorinated ketones, and fluoronitrile, which are being assessed for their physicochemical properties, insulation performances, and compatibility with metals and equipment (Wang et al., 2019).

Monitoring and Fate in the Aquatic Environment

Emerging studies focus on the monitoring of PFAS mixtures in environmental samples and their fate in the aquatic environment, including the vadose zone at contaminated sites. High-resolution field data are crucial for validating transport simulation models developed from laboratory studies, helping to evaluate lithological separations of PFAS fractions and their transport in the vadose zone (Bekele et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its potential effects on the human body. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve studying its reactivity, exploring its potential uses, and developing methods for its synthesis .

properties

IUPAC Name

2,2-difluoro-6-(2-fluorophenyl)sulfonyl-6-azaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2S/c14-10-3-1-2-4-11(10)20(18,19)17-7-5-12(6-8-17)9-13(12,15)16/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKNUKHBTLTOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane

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